molecular formula C8H14O B15260045 2-(But-3-en-1-yl)cyclobutan-1-ol

2-(But-3-en-1-yl)cyclobutan-1-ol

Cat. No.: B15260045
M. Wt: 126.20 g/mol
InChI Key: TVMCTCLRDCODQQ-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)cyclobutan-1-ol is an organic compound with the molecular formula C8H14O. It is a cyclobutane derivative with a butenyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, where an alkene and an alkyne react to form the cyclobutane ring. This reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(But-3-en-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the hydroxyl group and the butenyl substituent, which can participate in various chemical reactions. The cyclobutane ring provides a rigid framework that can affect the compound’s binding to biological targets and its overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-en-1-yl)cyclobutan-1-ol is unique due to its specific combination of a butenyl group and a hydroxyl group attached to the cyclobutane ring.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-but-3-enylcyclobutan-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-7-5-6-8(7)9/h2,7-9H,1,3-6H2

InChI Key

TVMCTCLRDCODQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCC1O

Origin of Product

United States

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